molecular formula C12H16N4O2S2 B2483206 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-sulfonamide CAS No. 1797250-54-4

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2483206
CAS No.: 1797250-54-4
M. Wt: 312.41
InChI Key: DDPYZPFXTLTXMB-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with dimethylamino and methyl groups, coupled with a thiophene-sulfonamide moiety.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S2/c1-9-7-11(16(2)3)15-10(14-9)8-13-20(17,18)12-5-4-6-19-12/h4-7,13H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPYZPFXTLTXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=CS2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines .

Scientific Research Applications

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-sulfonamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it acts as a noncompetitive inhibitor of carbonic anhydrase isoenzymes, binding to the enzyme and preventing its normal function . This inhibition can disrupt various physiological processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrimidine-Sulfonamide Derivatives
  • 2-(4-Hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-N-(4-sulfamoyl-phenyl)-acetamide (): This analog replaces the dimethylamino group with a hydroxyl substituent on the pyrimidine ring and uses an acetamide linker instead of a methylene bridge. The absence of the dimethylamino group likely reduces lipophilicity, impacting membrane permeability compared to the target compound.
  • N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (): This compound features a diethylamino group on the pyrimidine, increasing steric bulk and lipophilicity relative to the dimethylamino group in the target molecule.
Thiophene-Pyrimidine Hybrids
  • 4-{[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-amino}-N-substituted benzenesulfonamides (): These derivatives incorporate a fused thienopyrimidine ring system with a 4-chlorophenyl substituent. The rigid thienopyrimidine scaffold may enhance metabolic stability but reduce conformational flexibility compared to the target compound’s simpler pyrimidine-thiophene linkage. The 4-chlorophenyl group introduces electron-withdrawing effects, which could modulate reactivity .
Methanesulfonamide-Pyrimidine Derivatives
  • 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidinecarboxaldehyde (): This compound substitutes the thiophene-sulfonamide with a methanesulfonamide group and adds a fluorophenyl and isopropyl group. The fluorophenyl group enhances metabolic resistance, while the carboxaldehyde introduces electrophilicity, differing significantly from the target compound’s thiophene-based sulfonamide .

Data Table: Key Structural Comparisons

Compound Name Pyrimidine Substituents Linker/Group Key Features Reference
Target Compound 4-(Dimethylamino), 6-methyl Methylene-thiophene-sulfonamide High lipophilicity, H-bond donor/acceptor -
2-(4-Hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-N-(4-sulfamoyl-phenyl)-acetamide 4-Hydroxy, 6-methyl Acetamide-sulfamoylphenyl Reduced lipophilicity, enhanced H-bonding
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide 4-Diethylamino, 6-methyl Anilinyl-methoxybenzenesulfonamide Increased steric bulk, altered electronics
4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidinecarboxaldehyde 4-Fluorophenyl, 6-isopropyl Methanesulfonamide-carboxaldehyde Electrophilic aldehyde, fluorophenyl stability

Biological Activity

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-sulfonamide is a synthetic compound that combines a thiophene ring with a pyrimidine moiety. This unique structure contributes to its diverse biological properties and potential applications in medicinal chemistry. The compound has garnered attention for its various biological activities, particularly as an enzyme inhibitor and its antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4O2SC_{12}H_{16}N_{4}O_{2}S with a molecular weight of approximately 312.4 g/mol. The presence of a dimethylamino group and a sulfonamide functional group enhances its reactivity and biological activity.

PropertyValue
Molecular FormulaC12H16N4O2SC_{12}H_{16}N_{4}O_{2}S
Molecular Weight312.4 g/mol
StructureStructure

1. Enzyme Inhibition

This compound has been studied for its inhibitory effects on various kinases, specifically Bruton's tyrosine kinase (BTK) and Janus kinase (JAK). These enzymes are crucial in cell signaling pathways, influencing cellular processes such as proliferation and differentiation. The inhibition of BTK is particularly promising for treating B-cell malignancies, while JAK inhibition may aid in managing autoimmune diseases and inflammatory conditions.

Table 1: Kinase Inhibition Studies

Kinase TypeInhibition ObservedPotential Application
Bruton's Tyrosine Kinase (BTK)YesB-cell malignancies
Janus Kinase (JAK)YesAutoimmune diseases and inflammation

2. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. These findings suggest its potential utility in developing new antimicrobial therapies.

Table 2: Antimicrobial Activity

MicroorganismActivity Observed
Methicillin-resistant Staphylococcus aureus (MRSA)Yes
Candida albicansYes

3. Anti-inflammatory and Anticancer Properties

The compound has also demonstrated significant anti-inflammatory activity, particularly through the inhibition of carbonic anhydrase isoenzymes, which are involved in physiological processes like acid-base balance. Furthermore, preliminary studies suggest potential anticancer effects, indicating that it may serve as a therapeutic agent in cancer treatment.

Table 3: Anti-inflammatory Activity

Target EnzymeInhibition ObservedApplication
Carbonic AnhydraseYesAnti-inflammatory therapies

Case Studies

A study conducted on the compound's effects on cellular models showed promising results in reducing inflammation markers and inhibiting cell proliferation in cancerous cells. The specific mechanisms remain under investigation, but the initial data support further exploration into its therapeutic applications.

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